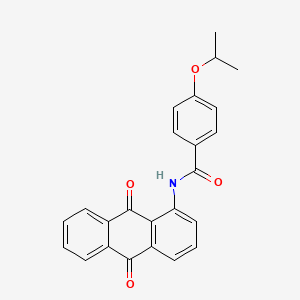

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 9,10-anthraquinone core substituted at the 1-position with an amide-linked 4-isopropoxybenzoyl group. This compound is structurally designed to act as a dual-coordinating (N,O) bidentate directing group in metal-catalyzed C–H bond functionalization reactions, enabling regioselective transformations in organic synthesis . Its anthraquinone moiety provides electron-withdrawing properties, while the isopropoxy group enhances steric and electronic modulation, influencing both reactivity and coordination behavior.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-14(2)29-16-12-10-15(11-13-16)24(28)25-20-9-5-8-19-21(20)23(27)18-7-4-3-6-17(18)22(19)26/h3-14H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVYLKHXIFLRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide typically involves the reaction of 9,10-anthraquinone with appropriate benzamide derivatives under controlled conditions. One common method involves the use of dioxane as a solvent and sodium acetate as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene.

Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene and benzamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of oxidative stress and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Key Differences : Substitution at the benzamide’s 2-methyl position instead of 4-isopropoxy.

- Synthetic Efficiency : Synthesized via acid chloride (94% yield) or DCC/DMAP coupling (24% yield), demonstrating the superiority of the acid chloride route .

- Applications : Acts as a directing group in C–H functionalization due to its N,O-bidentate coordination, similar to the target compound .

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)benzamide (SSAA09E3)

N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide

- Key Differences: Incorporates a 4-amino group on the anthraquinone core.

- Physicochemical Properties: Enhanced hydrogen-bonding capacity and solubility compared to the target compound, as amino groups increase polarity .

Substituent Variations on the Anthraquinone Core

N-(9,10-Dihydro-4-nitro-9,10-dioxo-1-anthracenyl)benzamide

- Key Differences: Nitro group at the 4-position of anthraquinone.

N-(5-Amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

- Key Differences : Acetamide substituent at the 1-position.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Acid chloride routes (e.g., 2-methylbenzoyl chloride) yield higher efficiencies (>90%) compared to coupling agents like DCC/DMAP .

- Positional Isomerism: Substitution at the anthraquinone’s 1-position (vs. 2-position) is critical for directing group efficacy in C–H activation, while 2-position derivatives like SSAA09E3 exhibit antiviral activity .

- Substituent Effects : Electron-donating groups (e.g., isopropoxy) enhance steric control in coordination, whereas electron-withdrawing groups (e.g., nitro) modify electronic properties for tailored reactivity .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide is an anthraquinone derivative that has garnered attention due to its potential biological activities. This compound features an anthracene core with two ketone groups and a propan-2-yloxybenzamide moiety, which contribute to its unique properties and biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 425.49 g/mol. The presence of the anthraquinone and benzamide functional groups enhances its reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to exert cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Mechanistic studies indicate that the compound may induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. This mechanism is critical for its efficacy in inhibiting cell proliferation.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This interaction disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound's ability to generate ROS contributes to oxidative stress within cells, further promoting cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of this compound against clinical isolates of multidrug-resistant bacteria. The results demonstrated that the compound effectively inhibited growth at concentrations significantly lower than those required for conventional antibiotics.

Case Study 2: Cancer Cell Line Testing

A study conducted at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it was particularly effective against HeLa cells, showing a dose-dependent response with an IC50 value significantly lower than many existing chemotherapeutic agents. The study concluded that this compound holds promise as a lead candidate for further development in cancer therapy.

Q & A

Basic: What are the optimal conditions for synthesizing the amide bond in N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide?

Methodological Answer:

The amide bond formation typically involves coupling 1-aminoanthraquinone with 4-(propan-2-yloxy)benzoyl chloride. Key parameters include:

- Solvent Choice: Use anhydrous dichloromethane or THF to minimize hydrolysis .

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .

- Temperature: Room temperature (20–25°C) to balance reaction rate and side reactions .

- Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

- IR Spectroscopy:

- ¹H NMR:

- Anthraquinone aromatic protons: δ 7.8–8.5 ppm (multiplet, 4H).

- Amide NH: δ ~10.5 ppm (broad singlet).

- Isopropoxy group: δ 1.3–1.4 ppm (doublet, CH3) and δ 4.5–4.7 ppm (septet, CH) .

Advanced: How can researchers address low yields in multi-step syntheses of anthraquinone-based benzamides?

Methodological Answer:

Common challenges include steric hindrance at the anthraquinone 1-position and competing side reactions. Strategies:

- Intermediate Protection: Protect the anthraquinone carbonyl groups with trimethylsilyl (TMS) to reduce electrophilic side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity .

- HPLC-MS Monitoring: Track intermediates in real time to identify bottlenecks .

Advanced: What crystallographic methods are recommended for resolving the 3D structure of this compound?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with MoKα radiation (λ = 0.71073 Å) .

- Refinement Software: SHELXL (for small-molecule refinement) to handle anisotropic displacement parameters and hydrogen bonding networks .

- Key Parameters:

- Space group: Monoclinic P21/n (common for anthraquinone derivatives).

- R-factor target: <0.05 for high-resolution data .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to this compound’s reactivity?

Methodological Answer:

- Functional Selection: Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron-withdrawing effects of the anthraquinone moiety .

- Key Analyses:

Advanced: How to resolve discrepancies between experimental and theoretical IR/NMR spectra?

Methodological Answer:

- DFT Simulations: Optimize the molecular geometry using Gaussian09 and compare vibrational frequencies with experimental IR data .

- Solvent Effects: Include polarizable continuum models (PCM) for NMR chemical shift calculations to match experimental δ values .

- Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Advanced: What structural features suggest potential biological activity, and how can mechanism-of-action studies be designed?

Methodological Answer:

- Pharmacophore Elements:

- Assays:

Advanced: How does the isopropoxy group influence the compound’s material properties?

Methodological Answer:

- Electron-Withdrawing Effects: The ether oxygen decreases electron density on the benzamide ring, enhancing charge-transfer interactions (useful in organic semiconductors) .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >250°C, suitable for high-temperature applications .

- Solubility: The isopropoxy group improves solubility in polar aprotic solvents (e.g., DMSO), critical for processing in thin-film devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.